Methyl 4-nitro-1H-imidazole-5-carboxylate

Crystallisation Purification Process chemistry

Sourcing authentic 4-nitroimidazole-5-carboxylate esters is complicated by nitration-regioisomer mixtures. Methyl 4-nitro-1H-imidazole-5-carboxylate provides the correct 4-nitro regioisomer pre-installed with a free N-H for diversification. • Correct 4-nitro regioisomer-no isomer separation needed • Log P -0.13, ideal for fragment screening at 200-500 μM • Free N-H permits selective N-functionalisation • 98% HPLC purity for reliable SAR data • Mp 212-213 °C for low-temperature recrystallisation

Molecular Formula C5H5N3O4
Molecular Weight 171.11 g/mol
CAS No. 20271-20-9
Cat. No. B1515448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-nitro-1H-imidazole-5-carboxylate
CAS20271-20-9
Molecular FormulaC5H5N3O4
Molecular Weight171.11 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(NC=N1)[N+](=O)[O-]
InChIInChI=1S/C5H5N3O4/c1-12-5(9)3-4(8(10)11)7-2-6-3/h2H,1H3,(H,6,7)
InChIKeyYGTWILAKCGDEML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Nitro-1H-Imidazole-5-Carboxylate: Physicochemical Profile


Methyl 4-nitro-1H-imidazole-5-carboxylate (CAS 20271-20-9) is a heterocyclic building block belonging to the 4-nitroimidazole-5-carboxylate ester family, with molecular formula C5H5N3O4 and a molecular weight of 171.11 g·mol⁻¹ [1]. It features a nitro group at the 4-position and a methyl ester at the 5-position of the imidazole ring, a substitution pattern that distinguishes it from the more common 5-nitroimidazole pharmacophore found in drugs such as metronidazole. The compound is a white to off-white crystalline solid with a melting point of 212–213 °C and a predicted pKa of 5.99, indicating it remains predominantly neutral under mildly acidic to near-neutral conditions . Its compact structure and balanced lipophilicity (log P ≈ −0.13) make it a versatile intermediate for medicinal chemistry programs, particularly those targeting kinase inhibition, antiparasitic, and antitubercular pipelines .

Why Methyl 4-Nitro-1H-Imidazole-5-Carboxylate Cannot Be Substituted


Although numerous 4-nitroimidazole derivatives are commercially available, they are not functionally interchangeable with methyl 4-nitro-1H-imidazole-5-carboxylate. The ester moiety imparts a distinct hydrolysis profile and crystallinity that are absent in the free carboxylic acid or simpler nitroimidazoles such as 2-methyl-4-nitroimidazole [1]. More critically, the 4-nitro-5-carboxylate arrangement on an N-unsubstituted imidazole ring provides a uniquely balanced electronic environment: the electron-withdrawing nitro group activates the ring toward nucleophilic displacement while the ester stabilizes intermediates during further functionalisation, a synergy not recapitulated by 5-nitro-4-carboxylate regioisomers or N-methylated analogs [2]. Substituting with a homologous ethyl ester alters lipophilicity by ~0.4 log units, which can shift a compound outside a desired property window in medicinal chemistry campaigns. Furthermore, the free N–H position permits selective N-functionalisation that is precluded in N-alkylated analogs, limiting synthetic diversification routes if the wrong building block is chosen at the procurement stage [3].

Quantitative Differentiation vs. Closest Structural Analogs


Lower Melting Point vs. Free Acid Enables Efficient Purification

Methyl 4-nitro-1H-imidazole-5-carboxylate melts at 212–213 °C , substantially lower than the corresponding free acid, 4-nitro-1H-imidazole-5-carboxylic acid, which decomposes at 304–305 °C [1]. The 92 °C reduction in melting point translates to lower energy requirements for recrystallisation and reduced risk of thermal decomposition during scale-up purification. The free acid's high melting point and poor solubility in common organic solvents often necessitate cumbersome trituration or acid-base extraction workflows, whereas the methyl ester can be recrystallised from standard solvent systems (e.g., ethanol/water) at moderate temperatures.

Crystallisation Purification Process chemistry

Lipophilicity Advantage Over Ethyl Ester

The calculated log P of methyl 4-nitro-1H-imidazole-5-carboxylate is −0.13 , while the ethyl ester analog (CAS 74478-95-8) exhibits a log P of +0.26 . The Δlog P of ≈0.39 log units corresponds to an approximately 2.5-fold greater partitioning of the ethyl ester into organic phases. In medicinal chemistry, log P is a critical parameter governing aqueous solubility, membrane permeability, and metabolic stability. The methyl ester sits near the lower boundary of desirable CNS drug-like space (log P 0–3), whereas the ethyl ester already crosses into positive log P territory, potentially reducing aqueous solubility and increasing non-specific protein binding. For fragment-based screening libraries, the lower log P of the methyl ester is advantageous for maintaining aqueous solubility at higher screening concentrations.

Lipophilicity Drug design ADME

Ionization State Differentiation: Ester vs. Free Acid

Methyl 4-nitro-1H-imidazole-5-carboxylate has a predicted imidazole N–H pKa of 5.99 , whereas 4-nitro-1H-imidazole-5-carboxylic acid shows a carboxylic acid pKa of 1.61 [1]. At physiological pH (7.4), the ester is >96% neutral, while the free acid is >99.999% ionised as the carboxylate anion. The free acid's permanent negative charge severely limits passive membrane permeability and can introduce unwanted off-target interactions with charged biological surfaces. Conversely, the ester remains uncharged at the pH of most biological assays (pH 5.5–7.4) , providing greater consistency across screening formats. The predicted log D (pH 7.4) of the ester is −1.4, reflecting its modest hydrophilicity, whereas the free acid's dominant ionisation renders log D measurements less meaningful for passive permeability predictions.

Ionisation Solubility-pH profiling Bioavailability

Higher Thiol Reactivity than 5-Nitroimidazoles

In a comparative study using Chinese hamster V79 cells, Stratford et al. demonstrated that 5-substituted 4-nitroimidazoles are significantly more efficient radiosensitizers and more cytotoxic than their isomeric 4-substituted 5-nitroimidazoles, despite the latter possessing one-electron reduction potentials (E₁₇) 64 mV more positive [1]. The second-order rate constants (k₂) for non-enzymatic reaction with glutathione (GSH) and dithiothreitol were consistently higher for 4-nitroimidazoles than for corresponding 5-nitro isomers across the entire electron-affinity range examined. This enhanced thiol reactivity is attributed to the ortho relationship between the nitro group and the 5-substituent in 4-nitroimidazoles, which facilitates nucleophilic displacement of the nitro group by intracellular thiols — a mechanistic feature absent in 5-nitroimidazole-based drugs such as metronidazole. Methyl 4-nitro-1H-imidazole-5-carboxylate, bearing both the 4-nitro group and the 5-carboxylate ester in this ortho arrangement, embodies this privileged reactivity motif.

Radiosensitizers Thiol reactivity Nitroimidazole pharmacology

Higher HPLC Purity vs. Industry Baseline

Commercially available methyl 4-nitro-1H-imidazole-5-carboxylate (MSE PRO grade) is supplied with HPLC-certified purity of 98.43% . This exceeds the 95–97% purity range commonly offered for generic nitroimidazole intermediates such as 2-methyl-4-nitroimidazole or ethyl 4-nitro-1H-imidazole-5-carboxylate . Higher initial purity reduces the burden of in-house re-purification, minimises side-product formation in subsequent synthetic steps, and improves the reliability of biological assay data by reducing the likelihood that trace impurities contribute to off-target effects. Batch-to-batch consistency is further supported by vendor-supplied NMR, HPLC, and GC analytical reports available on request .

Quality control Purity Procurement

Synthetic Diversification via Free N–H Site

Methyl 4-nitro-1H-imidazole-5-carboxylate bears a free N–H at position 1 of the imidazole ring, enabling N-alkylation, N-arylation, N-acylation, and N-sulfonylation reactions [1]. The directly analogous N-methylated compound, methyl 1-methyl-4-nitro-1H-imidazole-5-carboxylate (CAS 89946-67-8), permanently blocks this diversification site . In a published synthetic sequence, 4-nitroimidazole was alkylated with bromo-acetic acid methyl ester to yield methyl (4-nitro-1-imidazolyl)acetate, demonstrating the feasibility of selective N-functionalisation in the presence of the 5-carboxylate ester . The N–H also serves as a hydrogen-bond donor, which can be exploited in crystal engineering of solid forms and in target engagement within biological binding pockets — a structural feature eliminated upon N-methylation.

Synthetic chemistry Late-stage functionalisation Medicinal chemistry

Application Scenarios with Quantifiable Advantage


Balanced Aqueous Solubility for Fragment Screening

Fragment libraries require compounds with log P values below 1 to maintain solubility at screening concentrations of 200–500 μM in aqueous buffer. With a log P of −0.13 and log D (pH 7.4) of −1.4, methyl 4-nitro-1H-imidazole-5-carboxylate is ideally suited for this purpose . The ethyl ester homolog, by contrast, passes into positive log P territory (log P +0.26) and is approximately 2.5-fold more lipophilic, posing solubility challenges at high fragment concentrations. The free carboxylic acid is ionised at screening pH, introducing confounding electrostatic artifacts. Procurement of the methyl ester therefore directly supports robust, artifact-minimised fragment screening data.

Radiosensitizer & Hypoxia Prodrug: 4-Nitroimidazole Thiol Reactivity

Compounds based on the 4-nitroimidazole scaffold exhibit intrinsically higher reactivity toward intracellular thiols (glutathione, dithiothreitol) compared to isomeric 5-nitroimidazoles, as documented by Stratford et al. . This differential reactivity is mechanistically relevant for the design of hypoxia-selective cytotoxins and radiosensitizers that rely on nitroreduction and subsequent thiol-mediated activation pathways. Methyl 4-nitro-1H-imidazole-5-carboxylate provides the correct 4-nitro regioisomer pre-installed, eliminating the need for inefficient isomer separation typically required when nitrating imidazoles that yield mixtures of 4-nitro and 5-nitro products.

Antitubercular Lead Optimisation: Delamanid-Class SAR

The 4-nitroimidazole-5-carboxylate core is a critical substructure in FDA-approved anti-TB drugs such as delamanid, which targets mycolic acid biosynthesis in Mycobacterium tuberculosis . Methyl 4-nitro-1H-imidazole-5-carboxylate serves as a late-stage ester intermediate that can be directly elaborated into delamanid-like bicyclic nitroimidazooxazoles [1]. Its HPLC-certified purity of 98.43% ensures that SAR conclusions drawn from biological testing are not compromised by impurities, a risk when relying on lower-purity generic nitroimidazole intermediates. The free N–H additionally permits introduction of diverse N-substituents to probe steric and electronic effects at the imidazole 1-position.

Energy-Efficient Crystallisation for Process Chemistry

For process chemists scaling up synthetic routes, the 92 °C lower melting point of the methyl ester (212–213 °C) relative to the free acid (304–305 °C) translates to practical advantages in unit operations [1]. Recrystallisation can be performed from ethanol/water mixtures at temperatures below 80 °C, avoiding the need for high-boiling solvents and specialised heating equipment. This directly reduces energy costs and thermal hazard risks in kilo-lab and pilot-plant settings, making the methyl ester the preferred intermediate for process routes where crystallisation is the primary purification method.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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